molecular formula C18H14F2N4O2 B2923034 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021027-28-0

3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2923034
M. Wt: 356.333
InChI Key: YATZGWQNEAVVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is primarily used as a research tool to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Blue Fluorescence Enhancement

The compound's derivatives, specifically those with pyridazine and pyrazine moieties, have been studied for their blue fluorescence properties, particularly when bonded with difluoroboronated complexes. These complexes have shown potential in biological and organic material applications due to their intense luminescence in the solid state, making them candidates for use in optical materials and fluorescence microscopy markers (Yamaji et al., 2017).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. The creation of novel pyridine and fused pyridine derivatives has shown antimicrobial and antioxidant activities, indicating potential applications in the development of new antimicrobial agents (Flefel et al., 2018).

Organic Synthesis and Chemical Reactions

The compound's framework has been utilized in the synthesis of various heterocyclic compounds. These include the development of novel synthetic routes and methodologies in organic chemistry, contributing to the expansion of available chemical reactions for creating diverse molecular structures with potential applications in medicinal chemistry and materials science (Ashok et al., 2006).

Supramolecular Chemistry

The compound's derivatives have been involved in the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. These studies contribute to the understanding of molecular assembly and crystal engineering, which are crucial in the design of novel materials with specific physical and chemical properties (Wang et al., 2014).

Catalysis and Synthesis

Research has explored the use of related compounds in catalytic processes, such as the Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers. These studies not only extend the repertoire of catalytic methodologies but also open new avenues for the synthesis of difluorinated compounds, which are of significant interest in pharmaceutical and agrochemical industries due to the unique properties imparted by fluorine atoms (Cui et al., 2023).

properties

IUPAC Name

3,4-difluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2/c19-14-2-1-13(11-15(14)20)18(26)22-9-10-24-17(25)4-3-16(23-24)12-5-7-21-8-6-12/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATZGWQNEAVVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

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